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Compound of Interest

Compound Name: Sofosbuvir impurity I

Cat. No.: B2924809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the

characterization of Sofosbuvir impurity I, with a focus on Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS). The structural elucidation of impurities is a critical aspect

of drug development and quality control, ensuring the safety and efficacy of pharmaceutical

products. This document details the experimental protocols and presents key analytical data for

the identification of an acidic degradation product of Sofosbuvir, herein referred to as Impurity I.

Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. It is

a prodrug that is metabolized in the liver to its active form, which then inhibits the hepatitis C

virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] During the synthesis and storage of

Sofosbuvir, or through degradation under stress conditions, various impurities can form.

Regulatory agencies require the identification and characterization of impurities to ensure the

quality of the drug substance and drug product.

Forced degradation studies are essential for identifying potential degradation products and

understanding the degradation pathways of a drug substance.[3][4] These studies involve

subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.[1][5] This

guide focuses on an impurity generated under acidic conditions, which has been designated as

Impurity I for the purpose of this document. It is important to note that "Sofosbuvir impurity I"
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can also refer to a diastereoisomer of Sofosbuvir.[6] This guide, however, will focus on the

characterization of a specific acid degradation product.

Analytical Characterization of Impurity I
The structural elucidation of Impurity I was achieved through a combination of liquid

chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental

composition of the impurity. High-resolution mass spectrometry (HRMS) is particularly valuable

for determining the accurate mass and, consequently, the molecular formula.

Table 1: Mass Spectrometry Data for Sofosbuvir Impurity I

Parameter Observed Value Interpretation Reference

Molecular Ion [M+H]⁺

(m/z)
417.0843 Protonated molecule [1]

Molecular Formula C₁₆H₁₉FN₂O₈P
Determined from

HRMS
[1]

Molecular Weight 416.08
Calculated from

molecular formula
[1]

These findings suggest that the formation of Impurity I from Sofosbuvir (C₂₂H₂₉FN₃O₉P, MW:

529.45 g/mol ) involves the loss of the L-alanine isopropyl ester side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity

of atoms. A full assignment of the proton (¹H), carbon-¹³ (¹³C), phosphorus-³¹ (³¹P), and fluorine-

¹⁹ (¹⁹F) NMR spectra is essential for unambiguous structure confirmation.

Table 2: ¹H NMR Spectral Data for Sofosbuvir Impurity I (in DMSO-d₆)
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Proton Assignment Chemical Shift (δ, ppm)

H-2 7.650 (d)

H-1' 5.483 (d)

Note: A complete list of proton chemical shifts was not available in the searched literature. The

provided data is based on the information that could be retrieved.[1]

Table 3: Other NMR Spectral Data for Sofosbuvir Impurity I

Nucleus Key Observations Reference

¹³C NMR
Data used for structural

confirmation
[1]

³¹P NMR
Data used for structural

confirmation
[1]

¹⁹F NMR
Data used for structural

confirmation
[1]

Further 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and

HMBC (Heteronuclear Multiple Bond Correlation) were utilized to confirm the connectivity

between protons and carbons, leading to the final structural elucidation.[1]

Experimental Protocols
Forced Degradation Study: Acid Hydrolysis
To generate Impurity I, Sofosbuvir was subjected to acidic stress conditions.

Procedure: A solution of Sofosbuvir is prepared in 1N hydrochloric acid (HCl).

Conditions: The solution is refluxed at 80°C for up to 10 hours.[1]

Neutralization: After the stress period, the solution is neutralized to stop the degradation

process.
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Analysis: The resulting solution is then analyzed by a stability-indicating HPLC method to

separate the degradation products from the parent drug.

Isolation of Impurity I
The impurity was isolated from the reaction mixture using a mass-supported auto-purification

system.[1]

Technique: Preparative Reverse Phase High-Performance Liquid Chromatography (RP-

HPLC).

Mobile Phase: A gradient of mobile phase A (e.g., water with a suitable buffer) and mobile

phase B (e.g., acetonitrile or methanol) is typically used.

Detection: The elution of the impurity is monitored using a UV detector, and fractions

corresponding to the impurity peak are collected.

Post-Isolation: The collected fractions are evaporated to obtain the solid impurity, which is

then used for spectroscopic analysis.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.[1]

Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent, such

as dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

Experiments: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, ³¹P

NMR, ¹⁹F NMR, D₂O exchange, HSQC, and HMBC.[1]

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source is used.

Sample Introduction: The sample is typically introduced via infusion or coupled with an LC

system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2924809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: Mass spectra are acquired in positive ion mode to observe the protonated

molecular ion [M+H]⁺.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the generation, isolation, and

characterization of Sofosbuvir Impurity I.
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Workflow for Characterization of Sofosbuvir Impurity I.
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Logical Relationship in Structure Elucidation
The following diagram outlines the logical process of deducing the structure of Impurity I from

the spectroscopic data.
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Logical Flow for Structure Elucidation of Impurity I.

Conclusion
The characterization of Sofosbuvir Impurity I, an acid degradation product, demonstrates a

systematic analytical approach employing forced degradation, chromatographic separation,

and spectroscopic analysis. The combined use of high-resolution mass spectrometry and a

comprehensive suite of NMR experiments allows for the unambiguous identification and

structural elucidation of this impurity. This in-depth understanding is paramount for ensuring the

quality, safety, and efficacy of Sofosbuvir drug products. The methodologies and data

presented in this guide serve as a valuable resource for researchers and professionals in the

field of pharmaceutical analysis and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2924809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

